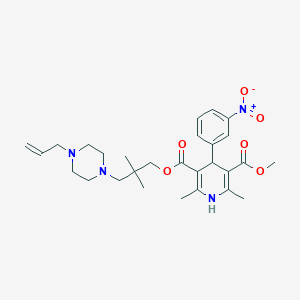![molecular formula C26H35IN2O3 B044819 3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide CAS No. 114865-68-8](/img/structure/B44819.png)
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide, commonly known as HIN-212, is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. HIN-212 has been studied extensively due to its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mechanism Of Action
HIN-212 acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking the dopamine D3 receptor, HIN-212 reduces the activity of these pathways, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
HIN-212 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which may contribute to its activity against drug addiction and schizophrenia. HIN-212 has also been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its activity against depression.
Advantages And Limitations For Lab Experiments
One of the major advantages of HIN-212 is its selectivity for the dopamine D3 receptor, which allows for more targeted and specific studies. However, HIN-212 is a relatively new compound, and its use in laboratory experiments is still being explored. One limitation of HIN-212 is its complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for the study of HIN-212. One potential area of research is the development of more efficient synthesis methods to increase the availability of the compound for laboratory studies. Another area of research is the exploration of HIN-212's potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety and bipolar disorder. Additionally, further studies are needed to fully understand the biochemical and physiological effects of HIN-212 and its mechanism of action.
Synthesis Methods
The synthesis of HIN-212 involves a multi-step process that starts with the preparation of the intermediate compound 4-hydroxy-3-iodoaniline. This compound is then reacted with 3-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propylamine to form the desired product, HIN-212. The synthesis of HIN-212 is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
HIN-212 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have significant activity against drug addiction, depression, and schizophrenia. HIN-212 has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models of the disease.
properties
CAS RN |
114865-68-8 |
|---|---|
Product Name |
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide |
Molecular Formula |
C26H35IN2O3 |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide |
InChI |
InChI=1S/C26H35IN2O3/c1-3-15-29(21-11-10-20-6-4-7-25(32-2)22(20)18-21)16-5-14-28-26(31)13-9-19-8-12-24(30)23(27)17-19/h4,6-8,12,17,21,30H,3,5,9-11,13-16,18H2,1-2H3,(H,28,31) |
InChI Key |
SJZRIAMMNCVMFZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCCNC(=O)CCC1=CC(=C(C=C1)O)I)C2CCC3=C(C2)C(=CC=C3)OC |
Canonical SMILES |
CCCN(CCCNC(=O)CCC1=CC(=C(C=C1)O)I)C2CCC3=C(C2)C(=CC=C3)OC |
synonyms |
8-methoxy-2-(N-propyl-N-(3'-iodo-4'-hydroxyphenyl)-propionamido-N'-propylamino)tetralin BH-8-MeO-N-PAT Bolton-Hunter-8-methoxy-2-(N-propyl-N-propylamino)tetralin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



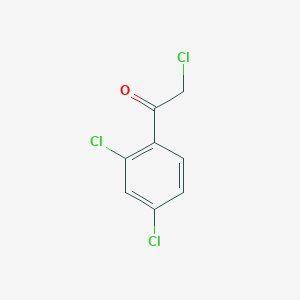


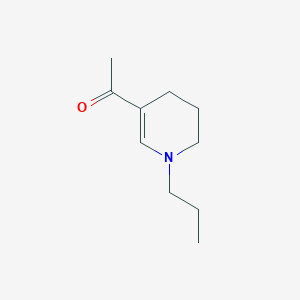
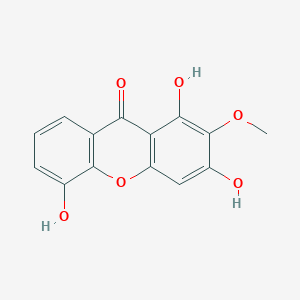
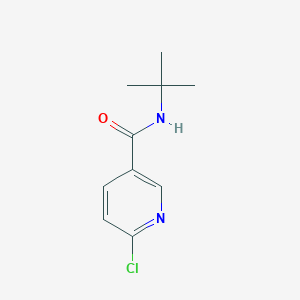

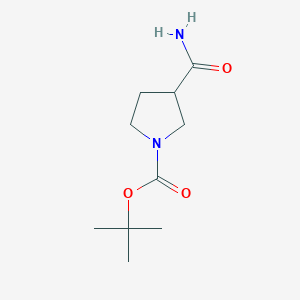
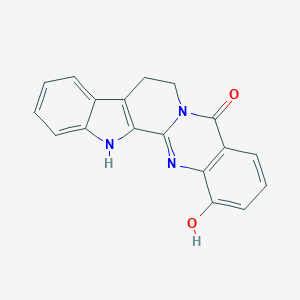
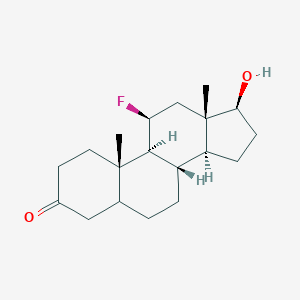
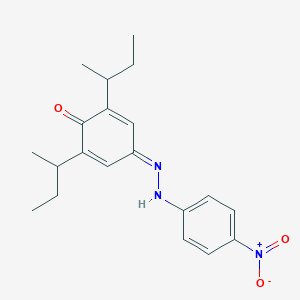
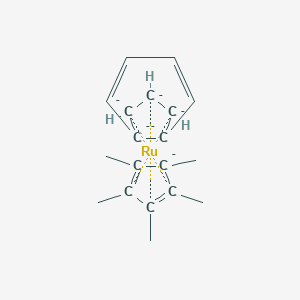
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
